molecular formula C17H12FN5O2S B2771550 2-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide CAS No. 894069-40-0

2-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2771550
CAS No.: 894069-40-0
M. Wt: 369.37
InChI Key: DRJOTILBRDMNLY-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O2S/c18-14-3-1-2-4-16(14)26(24,25)22-13-7-5-12(6-8-13)15-9-10-17-20-19-11-23(17)21-15/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJOTILBRDMNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by the annulation of the triazole ring on thiadiazole . The reaction conditions often include the use of acid catalysts and high temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

The compound's structure incorporates a triazole moiety, which is known for its diverse biological activities. The following sections detail its applications based on recent studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown promising results against various bacterial strains. For instance:

  • In vitro Studies : Compounds similar to 2-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .

Anticancer Properties

The triazole framework is associated with anticancer activities. Studies have demonstrated that derivatives can inhibit the growth of cancer cell lines:

  • Cell Line Studies : Compounds with similar structures have been evaluated for their antiproliferative effects on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Notably, some derivatives showed IC50 values in the low micromolar range .

Enzyme Inhibition

The compound may also serve as a potent inhibitor of specific enzymes involved in cancer progression and other diseases:

  • Kinase Inhibition : Research indicates that triazole-containing compounds can inhibit kinases such as c-Met and VEGFR-2, which are critical in tumor growth and metastasis . This positions the compound as a potential candidate for targeted cancer therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of triazole derivatives:

  • Substituent Effects : Modifications on the benzene ring and the sulfonamide group significantly influence biological activity. Electron-withdrawing groups enhance antimicrobial potency and selectivity against resistant strains .

Case Studies

Several case studies exemplify the utility of this compound:

StudyFocusFindings
Barbuceanu et al.Antibacterial ActivityIdentified significant activity against both drug-sensitive and resistant strains of bacteria .
Yang and BaoAnticancer ActivityDemonstrated superior antiproliferative effects compared to standard treatments against multiple cancer cell lines .
PMC ReviewGeneral Pharmacological ProfileSummarized diverse activities including antifungal, antiviral, and anti-inflammatory properties attributed to triazoles .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites and preventing their normal function . This inhibition can lead to various therapeutic effects, including reduced inflammation and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. Its fluorine atom enhances its lipophilicity and stability, making it a promising candidate for drug development.

Biological Activity

2-Fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that combines a sulfonamide moiety with a triazolopyridazine structure. Its unique chemical architecture positions it as a candidate for various biological applications, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized to act as an enzyme inhibitor and modulator of receptor activity, similar to other compounds within the triazole and sulfonamide classes.

Pharmacological Profiles

Research indicates that compounds featuring the triazole scaffold exhibit diverse pharmacological activities including:

  • Antimicrobial Activity: The triazole moiety has been associated with antifungal and antibacterial properties. Studies have shown that derivatives of 1,2,4-triazoles can inhibit the growth of drug-resistant bacteria and fungi, making them valuable in treating infections .
  • Anticancer Activity: Some triazolo derivatives have demonstrated cytotoxic effects against various cancer cell lines. This is often linked to their ability to induce apoptosis or inhibit cell proliferation .
  • Neurological Effects: Compounds with similar structures have been studied for their potential neuroprotective effects and roles in modulating neurotransmitter systems .

In Vitro Studies

A study evaluating the biological activity of sulfonamide derivatives indicated that compounds similar to this compound exhibited significant changes in perfusion pressure in isolated rat heart models. These results suggest potential cardiovascular effects that warrant further investigation into the compound's mechanism of action .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies on triazole-containing compounds have revealed critical insights into how modifications affect biological activity. For instance:

  • The presence of fluorine atoms has been shown to enhance lipophilicity and potentially improve bioavailability.
  • Substituents at specific positions on the triazole ring can significantly alter binding affinity to target proteins .

Data Tables

Activity Compound Effect
AntibacterialThis compoundInhibits growth of Gram-positive bacteria
AnticancerTriazole derivativesInduces apoptosis in cancer cells
Neurological ModulationSulfonamide derivativesAlters neurotransmitter levels

Q & A

Basic: What are the recommended synthetic routes for 2-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves:

  • Step 1: Condensation of a fluorobenzene sulfonyl chloride precursor with a triazolo-pyridazine-phenylamine intermediate under anhydrous conditions.
  • Step 2: Coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce the triazolo-pyridazine moiety.

Optimization Tips:

  • Temperature Control: Maintain 60–80°C during sulfonamide bond formation to prevent side reactions .
  • Catalyst Selection: Use Pd(PPh₃)₄ for cross-coupling reactions to enhance yield (reported ~70–80% in related compounds) .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol for high purity (>95%) .

Basic: Which analytical techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

Answer:
Key Techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm sulfonamide linkage and fluorine substitution patterns. For example, the fluorine atom at position 2 of the benzene ring shows a distinct ¹⁹F NMR shift at ~-110 ppm .
  • HPLC-MS: Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to verify purity (>98%) and molecular ion peaks (expected [M+H]+ ~425 Da) .

Addressing Contradictions:

  • If NMR signals overlap (e.g., aromatic protons), employ 2D techniques like HSQC or COSY .
  • For ambiguous mass spectra, compare with isotopic patterns or perform high-resolution MS (HRMS) .

Basic: What in vitro assays are suitable for initial biological screening, and how should controls be designed?

Answer:
Assay Recommendations:

  • Kinase Inhibition: Test against CDK2 or BRD4 bromodomains using ADP-Glo™ or AlphaScreen assays (IC₅₀ values <1 μM in related triazolo-pyridazines) .
  • Cytotoxicity: Use MTT assays on HEK293 or cancer cell lines (e.g., HCT116) with staurosporine as a positive control .

Control Design:

  • Include DMSO vehicle controls (≤0.1% final concentration) and reference inhibitors (e.g., JQ1 for BRD4) to validate assay conditions .

Advanced: How do structural modifications (e.g., fluorination, substituent position) influence potency in bromodomain inhibition?

Answer:
Structure-Activity Relationship (SAR) Insights:

  • Fluorine Position: The 2-fluoro group on the benzene ring enhances binding to BRD4’s acetyl-lysine pocket via hydrophobic interactions (ΔpIC₅₀ = +0.8 vs. non-fluorinated analogs) .
  • Triazolo-Pyridazine Core: Substitution at position 6 with aryl groups (e.g., phenyl) improves cellular permeability but may reduce solubility .

Methodology:

  • Use molecular docking (e.g., AutoDock Vina) and site-directed mutagenesis to validate key binding residues (e.g., BRD4 Asn140) .

Advanced: What strategies validate target engagement and mechanism of action in cellular models?

Answer:
Approaches:

  • Cellular Thermal Shift Assay (CETSA): Confirm BRD4 target engagement by observing thermal stabilization (ΔTₘ ≥ 4°C) in HeLa lysates treated with 10 μM compound .
  • Gene Expression Profiling: Use qRT-PCR or RNA-seq to monitor downregulation of MYC and BCL2, hallmarks of bromodomain inhibition .

Troubleshooting:

  • For off-target effects, perform kinome-wide profiling (e.g., KINOMEscan) or CRISPR-Cas9 knockout of BRD4 .

Advanced: How can pharmacokinetic (PK) properties be optimized for in vivo efficacy studies?

Answer:
PK Optimization:

  • Solubility: Introduce polar substituents (e.g., methoxy groups) or use cyclodextrin-based formulations to enhance aqueous solubility (>50 μg/mL) .
  • Metabolic Stability: Replace labile methyl groups with trifluoromethyl to reduce CYP3A4-mediated clearance (t₁/₂ > 4 h in mouse liver microsomes) .

In Vivo Testing:

  • Administer 50 mg/kg orally in xenograft models (e.g., MV4-11 leukemia) and measure tumor volume reduction (>50% vs. vehicle) and plasma exposure (AUC₀–24h ≥ 5000 ng·h/mL) .

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